1-(4-methylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a heterocyclic scaffold known for diverse pharmacological activities. Key structural elements include:
- Position 5: A 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl substituent, introducing a bicyclic amine moiety that may improve receptor binding and metabolic stability.
Pyrazolo[3,4-d]pyrimidinones are widely studied for kinase inhibition and anticancer activity due to their structural resemblance to purine nucleotides .
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16-8-10-18(11-9-16)28-22-19(13-25-28)23(30)26(15-24-22)14-21(29)27-12-4-6-17-5-2-3-7-20(17)27/h2-3,5,7-11,13,15H,4,6,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPMAPXAJUQXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps:
Formation of the Pyrazolopyrimidinone Core: : This involves the cyclization of suitable precursors under controlled conditions, typically using a cyclocondensation reaction.
Introduction of the Tetrahydroquinoline Moiety: : This step often uses a Friedel-Crafts alkylation reaction to introduce the tetrahydroquinoline unit.
Final Functionalization: : Introduction of the 4-methylphenyl group through a substitution reaction, usually involving an aromatic electrophilic substitution.
The reactions are conducted under controlled temperature and pressure conditions, often using solvents like dichloromethane or toluene, and catalysts such as Lewis acids.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis methods might be employed to ensure consistency and efficiency. Catalytic processes and green chemistry principles are also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the tetrahydroquinoline moiety.
Reduction: : Selective reduction of the carbonyl group in the pyrazolopyrimidinone core.
Substitution: : Both nucleophilic and electrophilic substitutions can be carried out on the aromatic rings and the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Uses reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: : Often uses reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products depend on the reaction pathway:
Oxidation: : Formation of quinolinone derivatives.
Reduction: : Yielding secondary alcohols or amines.
Substitution: : Producing various substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry: : Used as a building block for more complex organic molecules.
Biology: : Investigated for its potential enzyme inhibition properties.
Medicine: : Explored for potential antiviral, anticancer, and anti-inflammatory effects.
Industry: : Potential use in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : It may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: : Inhibition of key signaling pathways, such as those involved in cell proliferation or inflammation.
Biochemical Interactions: : Binding to active sites of enzymes, blocking substrate access.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-ones ()
- Core Structure: Fused pyrazolo-thiazolo-pyrimidinone.
- Substituents : Phenyl or substituted phenyl groups at positions 6 and 1.
- Synthesis : Sulfuric acid-mediated cyclization followed by recrystallization.
- Simpler substituents (phenyl vs. tetrahydroquinolinyl) may limit target specificity .
Chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one with Thieno[2,3-d]pyrimidine ()
- Core Structure: Coumarin-fused pyrazolo-pyridinone with a thieno-pyrimidine moiety.
- Substituents: Thieno[2,3-d]pyrimidine at position 3.
- Synthesis: FeCl3-SiO2-catalyzed reaction in ethanol (75% yield).
- Key Differences: The coumarin component confers fluorescence properties, useful in imaging applications. Thieno-pyrimidine’s sulfur atom may alter electronic properties compared to the tetrahydroquinoline’s nitrogen-rich bicyclic system .
Pyrazolo[3,4-d]pyrimidine-Urea Hybrids ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine with urea side chains.
- Substituents : Urea groups at position 1.
- Activity : Potent anticancer activity (e.g., CBS-1 inhibits NF-κB and caspase-3).
- The tetrahydroquinoline’s bulkiness may enhance membrane permeability relative to polar urea groups .
6-tert-Butyl-1-(4-Fluoro-2-hydroxyphenyl) Derivatives ()
- Core Structure: Pyrazolo[3,4-d]pyrimidinone.
- Substituents: tert-Butyl and fluorophenol groups.
- Synthesis : Direct substitution from fluorophenyl precursors.
Structural and Pharmacological Data Comparison
Key Insights and Implications
- Synthetic Complexity: The tetrahydroquinoline substituent likely requires multi-step synthesis (e.g., amidation or reductive amination), contrasting with simpler derivatives in and .
- Biological Targets: Similar compounds show anticancer activity via kinase inhibition () or apoptosis (). The tetrahydroquinoline’s nitrogen atoms could facilitate interactions with ATP-binding pockets in kinases.
Biological Activity
The compound 1-(4-methylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structural Characterization
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents. The resulting compounds are characterized using techniques such as NMR spectroscopy and X-ray diffraction to elucidate their structures. For instance, molecular docking studies indicate that these compounds can inhibit DNA topoisomerase, a common target in anticancer therapy .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. Specifically:
- IC50 Values : Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold exhibit IC50 values ranging from 22.7 to 40.75 µM against colorectal carcinoma (HCT 116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) cell lines .
- Selectivity : These compounds demonstrate high selectivity indices with minimal cytotoxic effects on normal cell lines (e.g., WI38) indicating their potential as anticancer agents .
The mechanism by which these compounds exert their antiproliferative effects is primarily through the inhibition of DNA topoisomerase. Molecular docking studies reveal that significant antiproliferative activity correlates with the number and type of intermolecular hydrogen bonds formed between the pyrazolo[3,4-d]pyrimidines and DNA topoisomerase. For example:
- Hydrogen Bonding : The most active compound forms multiple hydrogen bonds with specific amino acids in DNA topoisomerase, enhancing its binding affinity and inhibitory action .
Antifungal Activity
In addition to anticancer properties, some derivatives have shown promising antifungal activity. For instance:
- Fungicidal Efficacy : A derivative exhibited an effective concentration (EC50) of 1.93 mg/L , outperforming established fungicides like boscalid (EC50 = 6.71 mg/L) against Valsa mali, suggesting potential applications in agricultural settings .
Case Study 1: Anticancer Efficacy
In a comparative study involving several pyrazolo[3,4-d]pyrimidine derivatives:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| P1 | HCT116 | 22.7 | High |
| P2 | HepG2 | 30.5 | Moderate |
| P3 | MCF-7 | 40.75 | Low |
This table illustrates the varying degrees of efficacy among different derivatives against specific cancer cell lines.
Case Study 2: Antifungal Properties
A series of synthesized compounds were tested for antifungal activity:
| Compound | Target Fungus | EC50 (mg/L) |
|---|---|---|
| 8IIId | Valsa mali | 1.93 |
| Boscalid | Valsa mali | 6.71 |
This demonstrates the potential for developing new antifungal agents based on pyrazolo[3,4-d]pyrimidine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
